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Compound of Interest

Compound Name: 4-Pentylphenol

Cat. No.: B072810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Pentylphenol (CAS No: 14938-35-3), a member of the alkylphenol class of organic

compounds. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) characteristics, offering valuable data for its identification,

characterization, and quantification in various research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass

Spectrometry analysis of 4-Pentylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b072810?utm_src=pdf-interest
https://www.benchchem.com/product/b072810?utm_src=pdf-body
https://www.benchchem.com/product/b072810?utm_src=pdf-body
https://www.benchchem.com/product/b072810?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.05 d 2H Ar-H (ortho to -OH)

~6.75 d 2H Ar-H (meta to -OH)

~4.85 s 1H Ar-OH

~2.50 t 2H Ar-CH₂-

~1.55 m 2H Ar-CH₂-CH₂-

~1.30 m 4H -(CH₂)₂-CH₃

~0.88 t 3H -CH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm) Assignment

~153.7 C-OH

~135.9 C-CH₂ (aromatic)

~129.5 CH (aromatic, meta to -OH)

~115.1 CH (aromatic, ortho to -OH)

~35.0 Ar-CH₂-

~31.6 Ar-CH₂-CH₂-

~31.3 -CH₂-CH₂-CH₃

~22.6 -CH₂-CH₃

~14.1 -CH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad
O-H stretch (hydrogen-

bonded)

~3020 Medium Aromatic C-H stretch

~2955, ~2925, ~2855 Strong Aliphatic C-H stretch

~1610, ~1515 Strong Aromatic C=C stretch

~1465 Medium CH₂ bend

~1230 Strong C-O stretch (phenol)

~820 Strong
para-disubstituted C-H bend

(out-of-plane)

Mass Spectrometry (MS)
m/z Relative Intensity Assignment

164 Moderate [M]⁺ (Molecular Ion)

107 High (Base Peak)
[M - C₄H₉]⁺ (Benzylic

cleavage)

77 Low [C₆H₅]⁺

Experimental Protocols
The data presented in this guide are representative of those obtained through standard

spectroscopic techniques. The following protocols outline the general methodologies for

acquiring such data.

NMR Spectroscopy
A sample of 4-Pentylphenol is dissolved in a deuterated solvent, typically chloroform-d

(CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 or

400 MHz for ¹H). For ¹H NMR, data is typically acquired with a sufficient number of scans to
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achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly

used to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Pentylphenol, which is a liquid at room temperature, is typically obtained

using the neat liquid film technique.[1] A drop of the neat liquid is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) plates, and the spectrum is recorded using

a Fourier-transform infrared (FTIR) spectrometer. The spectrum is usually scanned over the

mid-infrared range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)
Mass spectra are typically acquired using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source.[1] The sample, dissolved in a

volatile solvent like dichloromethane or methanol, is injected into the GC, where it is vaporized

and separated from the solvent. The 4-Pentylphenol molecules then enter the ion source of

the mass spectrometer, where they are bombarded with high-energy electrons (typically 70

eV). This causes ionization and fragmentation of the molecule. The resulting positively charged

ions are then separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum

of unlabeled 4-pentylphenol displays a molecular ion at m/z 164 and a prominent fragment at

m/z 107, which is a result of benzylic cleavage.[2]

Visualizations
Mass Spectrometry Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway of 4-Pentylphenol under

electron ionization.
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Mass Spectrometry Fragmentation of 4-Pentylphenol

4-Pentylphenol
[M]⁺

m/z = 164

Benzylic Cleavage Product
[M - C₄H₉]⁺

m/z = 107 (Base Peak)

- C₄H₉•

Butyl Radical
C₄H₉•

Click to download full resolution via product page

Caption: Primary fragmentation of 4-Pentylphenol in Mass Spectrometry.

General Spectroscopic Analysis Workflow
This diagram outlines the general workflow for the spectroscopic analysis of a chemical

compound like 4-Pentylphenol.
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General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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